molecular formula C12H9BrO4 B11786237 3-(Allyloxy)-5-bromobenzofuran-2-carboxylicacid

3-(Allyloxy)-5-bromobenzofuran-2-carboxylicacid

Katalognummer: B11786237
Molekulargewicht: 297.10 g/mol
InChI-Schlüssel: DJURINMTQMOKSI-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-(Allyloxy)-5-bromobenzofuran-2-carboxylic acid is an organic compound that features a benzofuran core substituted with an allyloxy group at the 3-position, a bromine atom at the 5-position, and a carboxylic acid group at the 2-position

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Allyloxy)-5-bromobenzofuran-2-carboxylic acid typically involves multiple steps. One common method starts with the commercially available 2-allylphenol. The synthetic steps include nitration, selective bromination, allylation, and reduction of the nitro group . The reaction conditions often involve the use of potassium carbonate as a base and acetone as a solvent .

Industrial Production Methods

While specific industrial production methods for 3-(Allyloxy)-5-bromobenzofuran-2-carboxylic acid are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to improve yield and purity, as well as ensuring the process is cost-effective and environmentally friendly.

Analyse Chemischer Reaktionen

Types of Reactions

3-(Allyloxy)-5-bromobenzofuran-2-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst can be used.

    Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN3) or sodium thiolate (NaSR).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the allyloxy group can yield an epoxide, while substitution of the bromine atom with an amine can produce an amino derivative .

Wissenschaftliche Forschungsanwendungen

3-(Allyloxy)-5-bromobenzofuran-2-carboxylic acid has several scientific research applications:

Wirkmechanismus

The mechanism of action of 3-(Allyloxy)-5-bromobenzofuran-2-carboxylic acid involves its interaction with specific molecular targets. The allyloxy group can participate in hydrogen bonding and hydrophobic interactions, while the bromine atom can engage in halogen bonding. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

3-(Allyloxy)-5-bromobenzofuran-2-carboxylic acid is unique due to the combination of its functional groups, which confer specific chemical reactivity and potential biological activity. The presence of the carboxylic acid group enhances its solubility in aqueous environments, making it more versatile for various applications .

Eigenschaften

Molekularformel

C12H9BrO4

Molekulargewicht

297.10 g/mol

IUPAC-Name

5-bromo-3-prop-2-enoxy-1-benzofuran-2-carboxylic acid

InChI

InChI=1S/C12H9BrO4/c1-2-5-16-10-8-6-7(13)3-4-9(8)17-11(10)12(14)15/h2-4,6H,1,5H2,(H,14,15)

InChI-Schlüssel

DJURINMTQMOKSI-UHFFFAOYSA-N

Kanonische SMILES

C=CCOC1=C(OC2=C1C=C(C=C2)Br)C(=O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.